1-Methylhexahydro-1H-pyrrolizine
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Overview
Description
1-Methylhexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of pyrrolizidine alkaloids. It is a naturally occurring compound found in various plants, including those used in traditional medicine. Due to its unique chemical structure, 1-Methylhexahydro-1H-pyrrolizine has been the subject of numerous scientific studies, investigating its synthesis, mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Stereoselective Synthesis : Alkaloid (7aS)-1-methylenehexahydro-1H-pyrrolizine, a derivative of 1-methylhexahydro-1H-pyrrolizine, was synthesized from N-diphenylmethyl-(S)-proline ethyl ester. This process involved cyclopropanation, replacement of the protecting group, and cationic cyclopropylallyl isomerization. Further reduction with sodium tetrahydridoborate and nickel chloride yielded (−)-heliotridane [(1S,7aS)-1-methylhexahydro-1H-pyrrolizine] (Lysenko & Kulinkovich, 2005).
Biological and Pharmacological Activities
- Anti-inflammatory and Anticancer Activities : Pyrrolizine-5-carboxamides, related to 1-methylhexahydro-1H-pyrrolizine, demonstrated significant anti-inflammatory and anticancer activities. This was influenced by the substituents on the phenyl rings, with certain substituents enhancing cytotoxicity against cancer cell lines (Gouda, Abdelazeem, Abdalla, & Ahmed, 2018).
- Antileukemic Activity : Some derivatives of 1-methylhexahydro-1H-pyrrolizine showed promising antileukemic activity. This included compounds that underwent modifications such as acylation and carbamation (Anderson & Corey, 1977).
Applications in Neurological Research
- Amnesia-Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, related to 1-methylhexahydro-1H-pyrrolizine, were synthesized and evaluated for their capacity to reverse electroconvulsive shock-induced amnesia in mice. This research explored the effects of ring size, heteroatoms, and alkyl substituents on biological activity (Butler et al., 1987).
Antimycobacterial Evaluation
- Antimycobacterial Properties : Novel spiro-pyrido-pyrrolizines and pyrrolidines, which include derivatives of 1-methylhexahydro-1H-pyrrolizine, were synthesized and demonstrated significant in vitro activity against Mycobacterium tuberculosis and other strains, indicating potential use in treating tuberculosis (Kumar et al., 2009).
properties
CAS RN |
100860-09-1 |
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Product Name |
1-Methylhexahydro-1H-pyrrolizine |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3 |
InChI Key |
BFHBAQJJQJPDGF-UHFFFAOYSA-N |
SMILES |
CC1CCN2C1CCC2 |
Canonical SMILES |
CC1CCN2C1CCC2 |
synonyms |
1H-Pyrrolizine,2,3,5,7a-tetrahydro-7-methyl-(6CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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